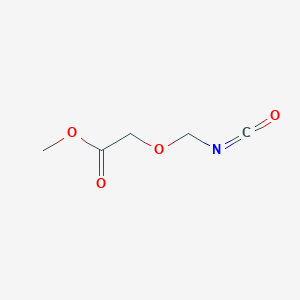
Methyl-2-(Isocyanatomethoxy)acetat
Übersicht
Beschreibung
Methyl 2-(isocyanatomethoxy)acetate is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(isocyanatomethoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(isocyanatomethoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mikrowellen-gestützte Veresterung
Eine neuartige Anwendung von Methyl-2-(Isocyanatomethoxy)acetat findet sich in mikrowellengestützten Veresterungsprozessen. Diese moderne Methode nutzt Mikrowellenstrahlung, um die Veresterungsreaktion zu beschleunigen, was effektiver und effizienter ist als herkömmliche Methoden. Die Rolle der Verbindung in diesem Prozess besteht darin, als Reaktant mit anderen Chemikalien unter Mikrowellenbestrahlung zu reagieren, um Ester in einem erhöhten Tempo zu produzieren .
Biologische Aktivität
Methyl 2-(isocyanatomethoxy)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
- Chemical Formula : C₅H₉N₃O₃
- Molecular Weight : 157.14 g/mol
- CAS Number : 1067-74-9
The compound features an isocyanate functional group, which is known for its reactivity and potential biological implications.
Biological Activity Overview
Methyl 2-(isocyanatomethoxy)acetate exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have indicated that compounds with isocyanate groups can possess significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The isocyanate moiety is often associated with anticancer activity. Research has demonstrated that compounds with similar structures can inhibit the proliferation of cancer cell lines, suggesting a potential role for methyl 2-(isocyanatomethoxy)acetate in cancer therapy .
- Antioxidant Properties : Antioxidant activity is crucial for combating oxidative stress-related diseases. Compounds with similar functionalities have been shown to scavenge free radicals effectively .
The biological activity of methyl 2-(isocyanatomethoxy)acetate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Isocyanates can modify proteins through carbamylation, which may lead to the inhibition of specific enzymes involved in disease processes.
- Induction of Apoptosis : Some studies suggest that isocyanates can trigger programmed cell death in cancer cells by activating apoptotic pathways.
- Antioxidant Mechanisms : The compound may enhance the body's antioxidant defenses by upregulating endogenous antioxidant enzymes.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various isocyanate derivatives found that methyl 2-(isocyanatomethoxy)acetate exhibited notable antibacterial activity against E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Studies
In vitro studies on cancer cell lines demonstrated that methyl 2-(isocyanatomethoxy)acetate could inhibit cell growth significantly. The IC50 values were determined to be in the micromolar range, suggesting a potent anticancer effect. For instance, related compounds showed IC50 values as low as 3.57 µM against liver cancer cell lines .
Table 1: Biological Activities of Methyl 2-(isocyanatomethoxy)acetate
Eigenschaften
IUPAC Name |
methyl 2-(isocyanatomethoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-9-5(8)2-10-4-6-3-7/h2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEMWFLDRMIQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















